3-メチル-2-オキソシクロペンタンカルボン酸エチル

説明

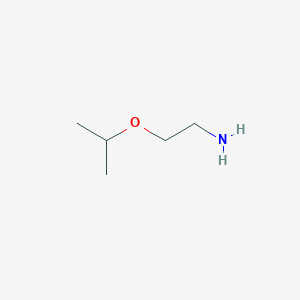

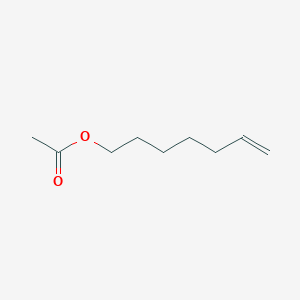

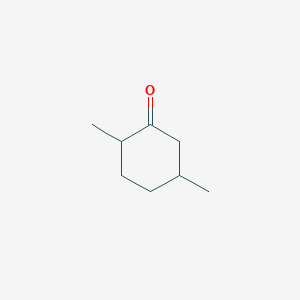

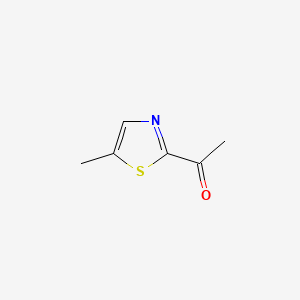

Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a chemical compound that is part of a broader class of organic molecules known for their cyclopentanone structure with an ester functional group. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of more complex molecules.

Synthesis Analysis

The synthesis of related cyclopentanone derivatives has been explored in several studies. For instance, the preparation of ethyl esters of 1-(3-bromopropyl)-2-oxocyclopentanecarboxylic acid and 1-(3-chloropropyl)-2-oxocyclopentanecarboxylic acid was achieved through the reaction of the sodium derivative of ethyl 2-oxocyclopentanecarboxylate with 1,3-dibromopropane and 1-bromo-3-chloropropane, respectively . Additionally, condensation reactions involving N-arylmethylene-2-naphthylamines with ethyl 2-oxocyclopentanecarboxylate have been reported to yield various substituted cyclopentenecarboxylates .

Molecular Structure Analysis

The molecular structure of ethyl 3-methyl-2-oxocyclopentanecarboxylate and its derivatives is characterized by the presence of a five-membered ring with a ketone (oxo) group and an ester moiety. The structural integrity of the oxetane group in related compounds was maintained during polymerization processes, as evidenced by 1H NMR and FT-IR analyses, suggesting that the ring structure is stable under certain reaction conditions .

Chemical Reactions Analysis

Various chemical reactions involving cyclopentanone derivatives have been studied. For example, the reaction of small-size cycloalkane rings with RuO4 demonstrated oxidative ring opening by regioselective scission of electron-rich bonds in ethyl 2,2-dimethoxycyclopropane-1-carboxylates . Furthermore, cyclization reactions of ethenetricarboxylate derivative aromatic compounds in the presence of Lewis acids resulted in the formation of oxindole and benzofuran derivatives, indicating the versatility of these compounds in synthesizing heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-methyl-2-oxocyclopentanecarboxylate and its derivatives are influenced by their molecular structure. The presence of the ester group contributes to the solubility and reactivity of these compounds. For instance, the synthesized ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates displayed fluorescence and a high orientation parameter in nematic liquid crystals, suggesting their potential application in liquid crystal displays . These properties are crucial for their use in various industrial and research applications.

科学的研究の応用

初期の発見研究

3-メチル-2-オキソシクロペンタンカルボン酸エチルは、希少でユニークな化学物質のコレクションの一部として、初期の発見研究者に提供されます 。これは、新規化合物または材料の開発のための研究の初期段階で使用できることを示唆しています。

相間移動ベンジル化反応

この化合物は、マイクロリアクターにおけるベンジルブロミドとの相間移動ベンジル化反応で使用されてきました 。このタイプの反応は、有機合成において、反応物の有機相への溶解度を高めるために頻繁に使用されます。

コバルト (II) シッフ塩基錯体触媒酸化

3-メチル-2-オキソシクロペンタンカルボン酸エチルは、コバルト (II) シッフ塩基錯体触媒による第一級および第二級アルコールの酸化に関与しています 。これは、有機化学における酸化反応で使用できることを示唆しています。

立体選択的合成

この化合物は、(±)-シス,シス-スピロ[4.4]ノナン-1,6-ジオールの立体選択的合成に使用されました 。立体選択的合成は、医薬品やその他の生物活性化合物の製造における重要なプロセスです。

タニコリドの合成

3-メチル-2-オキソシクロペンタンカルボン酸エチルは、潜在的な生物活性を持つ天然物であるタニコリドの合成にも使用されました 。

クロム (III) との錯体形成

類似の化合物である2-オキソシクロペンタンカルボン酸メチルは、水溶液中でのクロム (III) との錯体形成速度論の研究に使用されてきました 。3-メチル-2-オキソシクロペンタンカルボン酸エチルも同様の用途を持つ可能性があります。

作用機序

Target of Action

Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a unique chemical compound with a molecular formula of C9H14O3 . .

Biochemical Pathways

Related compounds such as ethyl 2-oxocyclopentanecarboxylate have been shown to participate in the cobalt (ii) schiff’s base complex catalyzed oxidation of primary and secondary alcohols .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 3-methyl-2-oxocyclopentanecarboxylate, specific storage conditions such as keeping it away from heat, sparks, open flames, and hot surfaces are recommended . It should also be stored in a well-ventilated place .

特性

IUPAC Name |

ethyl 3-methyl-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-12-9(11)7-5-4-6(2)8(7)10/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLWOWNENNPXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338967 | |

| Record name | Cyclopentanecarboxylic acid, 3-methyl-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7424-85-3 | |

| Record name | Cyclopentanecarboxylic acid, 3-methyl-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of ethyl 3-methyl-2-oxocyclopentane-1-carboxylate in the synthesis of 2,5-dimethylcyclohept-4-enone?

A1: Ethyl 3-methyl-2-oxocyclopentane-1-carboxylate serves as a crucial starting material in the synthesis of 2,5-dimethylcyclohept-4-enone, as detailed in the paper "Bridged ring systems. Part 20. A synthesis of 2,5-dimethylcyclohept-4-enone" []. The synthesis involves a multi-step process where ethyl 3-methyl-2-oxocyclopentane-1-carboxylate is ultimately transformed into the target seven-membered ring ketone. This highlights the compound's utility in constructing more complex ring systems, a common goal in organic synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Bromomethyl(ethoxy)phosphoryl]oxyethane](/img/structure/B1332122.png)